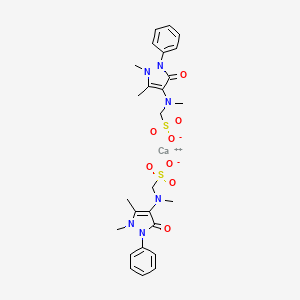
Metamizole calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used to relieve pain and reduce fever. The compound is a pyrazolone derivative and is available under various trade names such as Novalgin, Algocalmin, and Analgin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metamizole calcium is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyrazolone derivatives with appropriate reagents under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and pH to ensure the formation of the desired product. The final product is then purified and formulated into various dosage forms such as tablets, injections, and suppositories.
Chemical Reactions Analysis
Types of Reactions: Metamizole calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which contribute to its pharmacological activity.
Scientific Research Applications
Metamizole calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on biological systems and cellular processes.
Medicine: Investigated for its analgesic and antipyretic properties in clinical trials.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Metamizole calcium exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and fever.
Molecular Targets and Pathways:
COX-1 and COX-2 Enzymes: These are the primary molecular targets of this compound.
Prostaglandin Synthesis Pathway: The compound interferes with the pathway leading to the production of prostaglandins.
Comparison with Similar Compounds
Ibuprofen
Aspirin
Naproxen
Ketoprofen
Indomethacin
Properties
CAS No. |
51996-59-9 |
|---|---|
Molecular Formula |
C26H32CaN6O8S2 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
calcium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/2C13H17N3O4S.Ca/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2 |
InChI Key |
XKZGUGAVQVMMAD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid](/img/structure/B15345281.png)

![1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)








